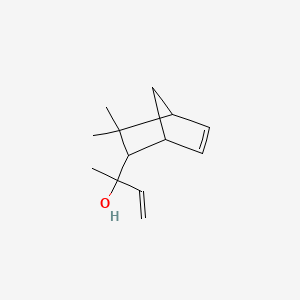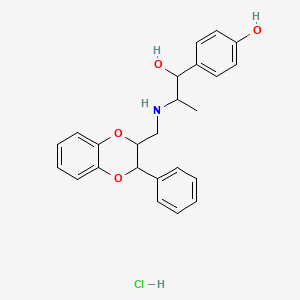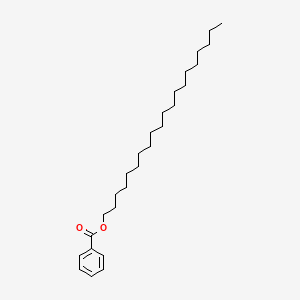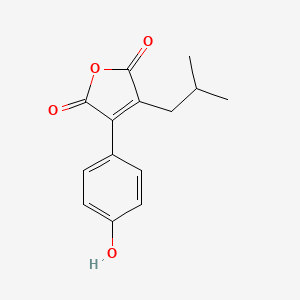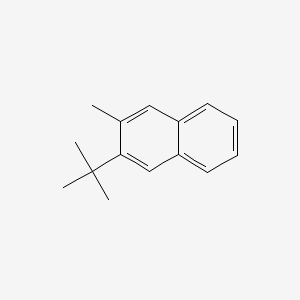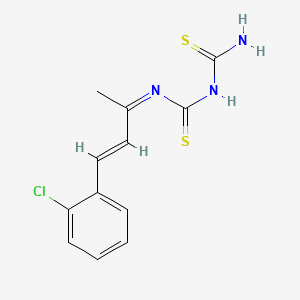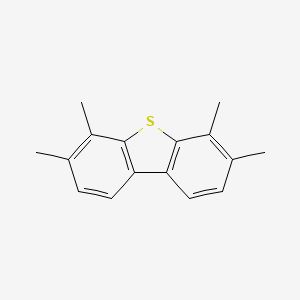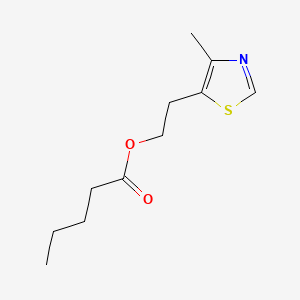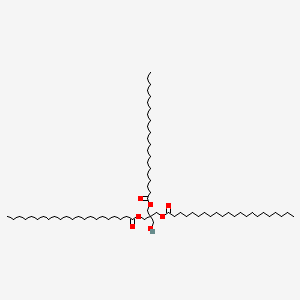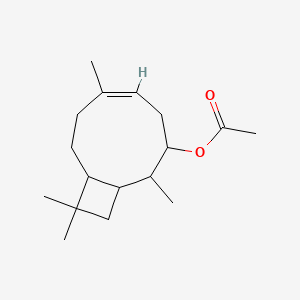
2,6,10,10-Tetramethylbicyclo(7.2.0)undec-5-en-3-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,10,10-Tetramethylbicyclo(720)undec-5-en-3-yl acetate is an organic compound with the molecular formula C17H28O2 It is known for its unique bicyclic structure, which includes a bicyclo[720]undecane framework with multiple methyl groups and an acetate ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10,10-Tetramethylbicyclo(7.2.0)undec-5-en-3-yl acetate typically involves the following steps:
Formation of the bicyclic framework: The bicyclo[7.2.0]undecane structure can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cycloaddition.
Introduction of methyl groups: The methyl groups can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate. These reactions are typically carried out in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Acetylation: The final step involves the acetylation of the hydroxyl group on the bicyclic framework to form the acetate ester. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2,6,10,10-Tetramethylbicyclo(7.2.0)undec-5-en-3-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the acetate ester to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the acetate ester group, where nucleophiles such as amines or thiols replace the acetate group to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst, lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in ethanol, thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or thioesters.
Aplicaciones Científicas De Investigación
2,6,10,10-Tetramethylbicyclo(7.2.0)undec-5-en-3-yl acetate has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of bicyclic systems and the effects of steric hindrance on chemical reactions.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceuticals with unique structural features.
Industry: It is used in the development of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to oxidation.
Mecanismo De Acción
The mechanism of action of 2,6,10,10-Tetramethylbicyclo(7.2.0)undec-5-en-3-yl acetate depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bicyclic structure and multiple methyl groups can influence the compound’s binding affinity and selectivity for these targets.
Comparación Con Compuestos Similares
Similar Compounds
2,6,10,10-Tetramethylbicyclo(7.2.0)undec-5-en-3-ol: This compound has a hydroxyl group instead of an acetate ester.
2,6,10,10-Tetramethylbicyclo(7.2.0)undec-5-en-3-one: This compound has a ketone group instead of an acetate ester.
4,8,11,11-Tetramethylbicyclo(7.2.0)undec-3-en-5-ol: This compound has a different substitution pattern on the bicyclic framework.
Uniqueness
2,6,10,10-Tetramethylbicyclo(7.2.0)undec-5-en-3-yl acetate is unique due to its specific combination of a bicyclic framework with multiple methyl groups and an acetate ester. This structure imparts distinct chemical properties, such as increased steric hindrance and specific reactivity patterns, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
84963-22-4 |
|---|---|
Fórmula molecular |
C17H28O2 |
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
[(5Z)-2,6,10,10-tetramethyl-3-bicyclo[7.2.0]undec-5-enyl] acetate |
InChI |
InChI=1S/C17H28O2/c1-11-6-8-15-14(10-17(15,4)5)12(2)16(9-7-11)19-13(3)18/h7,12,14-16H,6,8-10H2,1-5H3/b11-7- |
Clave InChI |
KHMKMDPIRWLYKU-XFFZJAGNSA-N |
SMILES isomérico |
CC1C(C/C=C(\CCC2C1CC2(C)C)/C)OC(=O)C |
SMILES canónico |
CC1C(CC=C(CCC2C1CC2(C)C)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Z)-1-chloropropan-2-ylideneamino]guanidine;hydrochloride](/img/structure/B12690393.png)

